molecular formula C11H17N3O2 B12704812 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- CAS No. 91341-85-4

1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)-

Cat. No.: B12704812
CAS No.: 91341-85-4
M. Wt: 223.27 g/mol
InChI Key: MDMWXTQAFNJCKF-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C14H23N3O2 It is characterized by the presence of a piperidine ring, an acetamide group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineacetamide, 4-methyl-N-[3-(1-methylethyl)-5-isoxazolyl]
  • N-(3-Methyl-5-isoxazolyl)-1-piperidineacetamide

Uniqueness

1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91341-85-4

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C11H17N3O2/c1-9-7-11(16-13-9)12-10(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,15)

InChI Key

MDMWXTQAFNJCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2CCCCC2

Origin of Product

United States

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